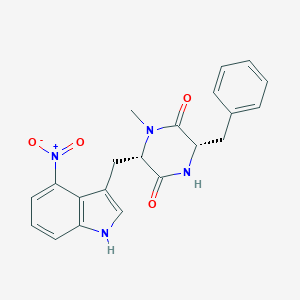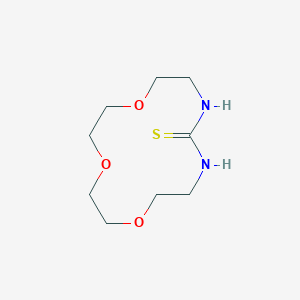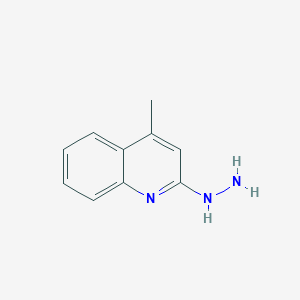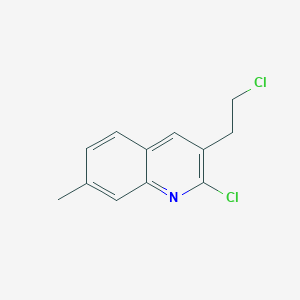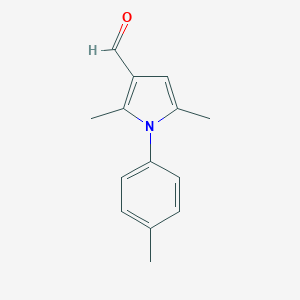
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde (2,5-DMP-1-MPC) is an organic compound belonging to the class of pyrroles. It is a colorless liquid with a faint odor, and is used in the synthesis of a variety of compounds, such as drugs, fragrances, and flavors. It is also used as a starting material in the production of a wide range of industrial chemicals.
Aplicaciones Científicas De Investigación
Volatilome Analysis in Food Science
Research on hazelnuts (Corylus avellana L.) has revealed that the volatilome, which includes volatile organic compounds similar in structure to the compound of interest, plays a crucial role in determining the aroma blueprint of raw and roasted hazelnuts. These compounds are essential in defining the distinctive aroma and are used to assess the quality of hazelnuts adopted by the confectionery industry. The study suggests that understanding the volatilome can help in selecting premium materials for food products and in improving post-harvest practices to enhance flavor profiles (Squara et al., 2022).
Supramolecular Chemistry
The construction of supramolecular capsules using calixpyrrole scaffolds, which share structural similarities with the query compound, has been explored. These capsules can self-assemble into various structures with potential applications in drug delivery, molecular recognition, and the development of nanomaterials. The versatility of calixpyrrole components in forming dimeric capsules through hydrogen bonding and anion coordination illustrates the compound's potential in designing new molecular architectures (Ballester, 2011).
Antifungal Activity
A review focused on the chemical fight against Fusarium oxysporum f. sp. albedinis, the pathogen causing Bayoud disease, highlights the importance of synthetic compounds, including pyrrole derivatives, in developing antifungal agents. The structure–activity relationship analysis of various compounds provides insights into designing targeted molecules with specific pharmacophore sites for antifungal activity. This research underscores the potential of pyrrole derivatives in agricultural and pharmaceutical applications to combat fungal infections (Kaddouri et al., 2022).
Organic Synthesis and Material Science
Diketopyrrolopyrroles, which are structurally related to the query compound, are highlighted for their applications as dyes and materials in electronics and photonics. Their synthesis, reactivity, and optical properties have been extensively studied, showing their potential in creating high-quality pigments and materials for solar cells and fluorescence imaging. This review emphasizes the importance of pyrrole derivatives in developing advanced materials with customizable optical properties (Grzybowski & Gryko, 2015).
Biofuel Research
The exploration of dimethyl carbonate (DMC) as an alternative fuel showcases the relevance of oxygenated compounds, similar in functionality to the compound of interest, in addressing energy shortages and environmental concerns. The synthesis of DMC from carbon dioxide and its application in combustion engines illustrate the potential of such compounds in sustainable energy solutions (Abdalla & Liu, 2018).
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, depending on the specific biological activity .
Biochemical Pathways
Imidazole compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole compounds are known to have various effects at the molecular and cellular level due to their broad range of biological activities .
Propiedades
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWNSYHYBHIIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355912 |
Source


|
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
327060-71-9 |
Source


|
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dithione](/img/structure/B188237.png)

